molecular formula C16H10F2N2 B3048435 4,6-Bis(4-fluorophenyl)pyrimidine CAS No. 168915-00-2

4,6-Bis(4-fluorophenyl)pyrimidine

Cat. No.: B3048435
CAS No.: 168915-00-2
M. Wt: 268.26 g/mol
InChI Key: QHXSHRCALYKRKU-UHFFFAOYSA-N
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Description

4,6-Bis(4-fluorophenyl)pyrimidine is a heterocyclic aromatic compound characterized by a pyrimidine core substituted with two 4-fluorophenyl groups at the 4 and 6 positions. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Bis(4-fluorophenyl)pyrimidine typically involves the Suzuki-Miyaura cross-coupling reaction. This method is widely used for forming carbon-carbon bonds between aryl halides and aryl boronic acids. The general procedure involves the reaction of 2,4,6-trichloropyrimidine with 4-fluorophenylboronic acid in the presence of a palladium catalyst (Pd(OAc)2) and a base such as sodium carbonate (Na2CO3) in a solvent like tetrahydrofuran (THF) under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the Suzuki-Miyaura coupling reaction is scalable and can be adapted for large-scale synthesis. The choice of catalyst, base, and solvent can be optimized to improve yield and reduce costs in an industrial setting .

Chemical Reactions Analysis

Types of Reactions

4,6-Bis(4-fluorophenyl)pyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the phenyl rings can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The pyrimidine core can participate in redox reactions, although specific conditions and reagents would depend on the desired transformation.

    Coupling Reactions: Further functionalization can be achieved through additional coupling reactions, such as Heck or Sonogashira couplings.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while oxidation and reduction can modify the functional groups on the pyrimidine core .

Scientific Research Applications

4,6-Bis(4-fluorophenyl)pyrimidine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    4,6-Diphenylpyrimidine: Lacks the fluorine substituents, which can affect its biological activity and chemical reactivity.

    4,6-Bis(4-chlorophenyl)pyrimidine: Similar structure but with chlorine atoms instead of fluorine, leading to different electronic and steric properties.

    4,6-Bis(4-methylphenyl)pyrimidine: Substituted with methyl groups, which can influence its hydrophobicity and interaction with biological targets.

Uniqueness

4,6-Bis(4-fluorophenyl)pyrimidine is unique due to the presence of fluorine atoms, which can enhance its metabolic stability, bioavailability, and binding affinity to specific targets. The fluorine atoms also influence the compound’s electronic properties, making it distinct from other similar pyrimidine derivatives .

Properties

IUPAC Name

4,6-bis(4-fluorophenyl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10F2N2/c17-13-5-1-11(2-6-13)15-9-16(20-10-19-15)12-3-7-14(18)8-4-12/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHXSHRCALYKRKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=NC=N2)C3=CC=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10F2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70477649
Record name Pyrimidine, 4,6-bis(4-fluorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70477649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

168915-00-2
Record name Pyrimidine, 4,6-bis(4-fluorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70477649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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